(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone
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Overview
Description
Pyrazole and its derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories such as celecoxib, a potent anti-inflammatory, the antipsychotic CDPPB, the anti-obesity drug rimonabant, difenamizole, an analgesic, betazole, a H2-receptor agonist and the antidepressant agent fezolamide have proved the pharmacological potential of the pyrazole moiety .
Synthesis Analysis
Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family. Indeed, a huge variety of synthesis methods and synthetic analogues have been reported over the years .
Molecular Structure Analysis
The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine and agriculture .
Chemical Reactions Analysis
Some novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles derivatives have been synthesized for selective COX-2 inhibition with potent anti-inflammatory activity .
Scientific Research Applications
Molecular Interaction Studies
(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone and similar compounds have been extensively studied for their interactions with various receptors, showing particular promise in the field of medicinal chemistry. For instance, the interaction of related compounds with the CB1 cannabinoid receptor has been detailed, providing insights into the molecular underpinnings of antagonist activity at this receptor. Such studies involve conformational analysis and development of unified pharmacophore models to understand the binding interactions, offering a foundation for the design of selective receptor antagonists (Shim et al., 2002).
Antiproliferative Activity and Structural Analysis
Research also extends to the synthesis and structural exploration of novel bioactive heterocycles, including derivatives of the mentioned compound. Such endeavors have led to the development of compounds evaluated for antiproliferative activity, characterized using various spectroscopic techniques and X-ray diffraction studies. The structural integrity and intermolecular interactions within these molecules, such as hydrogen bonding and Hirshfeld surface analysis, contribute significantly to their stability and potential biological activities (Benaka Prasad et al., 2018).
Antimicrobial and Phytotoxic Screening
The synthetic versatility of this compound class allows for the creation of diverse derivatives, which have been subjected to antimicrobial and phytotoxic screenings. These studies reveal the potential of such compounds to act as effective agents against a variety of microbial pathogens, highlighting their importance in the development of new antimicrobial agents (Mumtaz et al., 2015).
Antibacterial and Antifungal Properties
Further extending its utility, derivatives of this compound have been synthesized and characterized, displaying significant antibacterial and antifungal activities. This opens avenues for their use in combating infections and diseases caused by resistant strains of bacteria and fungi (Sanjeeva et al., 2022).
Mechanism of Action
Future Directions
The future directions of research into pyrazole derivatives are likely to continue to focus on their synthesis and the exploration of their pharmacological properties . Given the wide range of activities these compounds can exhibit, they represent a promising area for the development of new therapeutic agents.
properties
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-11-9-13(16-20-11)14(19)17-7-3-12(4-8-17)10-18-6-2-5-15-18/h2,5-6,9,12H,3-4,7-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGPWEAWNWNAULB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCC(CC2)CN3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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